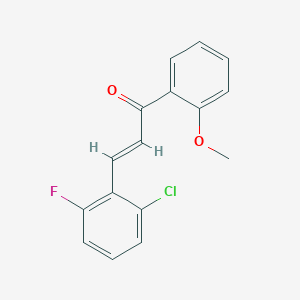

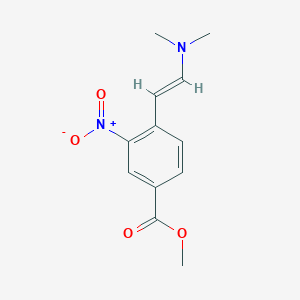

![molecular formula C15H25N3 B3077092 {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 1044528-67-7](/img/structure/B3077092.png)

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine

説明

“{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” is a chemical compound that has been mentioned in the context of pharmaceutical testing . It is related to dimethyl piperazine , a compound used in scientific research .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .科学的研究の応用

Antimicrobial and Anti-Proliferative Activities

Compounds related to "{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine" have been synthesized and evaluated for their antimicrobial and anti-proliferative properties. For instance, N-Mannich bases of 1,3,4-oxadiazole derivatives demonstrated broad-spectrum antibacterial activities and potent activity against certain Gram-positive bacteria. Additionally, these compounds exhibited anti-proliferative activity against several cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), and human breast cancer (MCF7) (Al-Wahaibi et al., 2021).

Synthesis and Characterization of Novel Compounds

Research has been conducted on the synthesis and characterization of metal complexes derived from novel phenolic Mannich bases. These studies involved compounds structurally related to "this compound" and reported the preparation of metal complexes with Ni(II) and Cu(II). These complexes were characterized by elemental and spectral analyses, demonstrating different geometries based on the metal center (Büyükkıdan & Özer, 2013).

Application in CO2 Capture

Amines, including piperazine derivatives, have been incorporated into polymeric membranes to enhance CO2 separation performance. These membranes operate by converting CO2 to bicarbonate ions under humidity, which improves CO2 permeation. Specifically, piperazine derivatives immobilized in poly(vinyl alcohol) showed high CO2 separation performance, indicating their potential application in CO2 capture and sequestration technologies (Taniguchi et al., 2020).

作用機序

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Given its structural similarity to other piperazine derivatives, it may act as a ligand for certain receptors, initiating a cascade of biochemical reactions .

Biochemical Pathways

Piperazine derivatives often interact with neurotransmitter systems, potentially affecting pathways related to dopamine, serotonin, or norepinephrine .

Pharmacokinetics

As a result, its bioavailability, half-life, metabolism, and excretion rates remain unknown .

特性

IUPAC Name |

3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-13-4-5-15(12-14(13)2)18-10-8-17(9-11-18)7-3-6-16/h4-5,12H,3,6-11,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWRXRPLGYLTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3077039.png)

![4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B3077040.png)

![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3077077.png)

![1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077120.png)

![1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077123.png)